5-bromo-2-iodo-N-methylaniline
Overview
Description
5-bromo-2-iodo-N-methylaniline is a useful research compound. Its molecular formula is C7H7BrIN and its molecular weight is 311.95 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stem Cell Research : Exposure to BrdU, a component related to 5-bromo-2-iodo-N-methylaniline, can cause neural stem cells to undergo glial differentiation. This finding suggests caution in its use in stem cell research and potential applications in differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
Cancer Research : The compound has been used in the synthesis of key intermediates for the preparation of Lonafarnib, a potent anticancer agent. This involves an iodo-magnesium exchange reaction to synthesize 5-bromopyridyl-2-magnesium chloride (Song et al., 2004).
Organic Synthesis : Irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or methyl ketones leads to the synthesis of 5-phenyl derivatives. Compounds with iodine are more reactive and stable than those with bromine, indicating their potential in organic synthesis (Antonioletti et al., 1986).
Aminocarbonylation Reactions : Palladium-catalyzed aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones with this compound leads to complete conversion and high isolated yields of amides, useful in various organic reactions (Takács et al., 2012).
Nephrotoxicity Studies : Research on 3,5-dihaloanilines, including compounds related to this compound, shows they are more potent nephrotoxicants in vitro than 4-haloaniline isomers. This indicates their potential use in studying nephrotoxicity (Hong et al., 2000).
properties
IUPAC Name |
5-bromo-2-iodo-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHISWFETIQQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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